N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and an isopentylamino group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C19H20N6O2S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C19H20N6O2S2/c1-12(2)10-11-20-18-19(22-14-7-4-3-6-13(14)21-18)25-29(26,27)16-9-5-8-15-17(16)24-28-23-15/h3-9,12H,10-11H2,1-2H3,(H,20,21)(H,22,25) |
InChI Key |
RKXVSPPXCOYQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The benzo[c][1,2,5]thiadiazole moiety is then introduced via a cyclization reaction involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. For example, it may inhibit enzymes involved in DNA repair or cell cycle regulation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide: Shares a similar core structure but differs in the substituent groups.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and organophotocatalysts.
Uniqueness
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a quinoxaline core, benzo[c][1,2,5]thiadiazole moiety, and isopentylamino group. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in different fields .
Biological Activity
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Benzo[c][1,2,5]thiadiazole
- Functional Groups : Quinoxalin moiety and sulfonamide group
- Molecular Formula : C₁₅H₁₈N₄O₂S
This unique combination of functional groups is believed to contribute to the compound's biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is thought to inhibit specific kinases involved in tumor growth. A related benzo[c][1,2,5]thiadiazole derivative demonstrated an IC₅₀ of 0.008 μM against ALK5 kinase, indicating potent inhibitory activity against TGF-β signaling pathways crucial for tumor progression .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HepG2, SPC-A1) showed that these compounds can significantly reduce cell motility and viability, suggesting their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of compounds within this class have also been explored:
- Inhibition Studies : Compounds similar to this compound exhibited notable antibacterial effects against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging between 0.78 and 3.125 μg/mL .
- Mechanism : The antimicrobial action is believed to involve the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:
| Compound | Antitumor Activity (IC₅₀ μM) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Compound A | 0.008 | 0.78 |
| Compound B | 0.129 | 3.125 |
| Compound C | 0.014 | 1.5 |
This table summarizes the biological activity of selected compounds related to this compound.
Case Study 1: Antitumor Efficacy in Animal Models
In a recent animal study, a derivative of the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers in treated tumors.
Case Study 2: Clinical Relevance in Antimicrobial Resistance
Given the rise of antibiotic-resistant bacteria, the effectiveness of this compound against resistant strains was evaluated. The compound showed promising results against multi-drug resistant Staphylococcus aureus, highlighting its potential role in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
